N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked via a carboxamide group to a substituted pyrimidine ring. The pyrimidine moiety contains a dimethylamino group at the 2-position, which may enhance solubility and modulate receptor binding.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-18(2)14-15-6-10(7-16-14)17-13(19)9-3-4-11-12(5-9)21-8-20-11/h3-7H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZADUMHLIWHYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Formation of the Benzo[d][1,3]dioxole Moiety: This involves the cyclization of catechol derivatives with formaldehyde.
Coupling Reactions: The final step involves coupling the pyrimidine and benzo[d][1,3]dioxole moieties using amide bond formation techniques, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its properties in organic electronics and as a building block for advanced materials.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Alkylbenzamide Umami Agonists
S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : A heptan-4-yl alkyl chain replaces the pyrimidine group.
- Activity: Potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) in food applications .
S9229 ((R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide)
- Structure : Features a methoxy-methylpentan-2-yl substituent and dimethylbenzamide core.
- Activity : Similar umami potency to S807 but with distinct metabolic stability due to stereochemistry .
- Key Difference : The absence of a benzo[d][1,3]dioxole ring in S9229 reduces structural similarity to the target compound, highlighting the importance of the methylenedioxy group in receptor binding.
Benzo[d][1,3]dioxole-5-carboxamide Derivatives
HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) and HSD-4 (N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Dimethoxyphenyl substituents replace the pyrimidine group.
- Synthesis : Synthesized via carbodiimide-mediated coupling (EDCI/HOBt), yielding solids with melting points of 175–177°C (HSD-2) and 150.5–152°C (HSD-4) .
BNBC (6-bromo-N-(naphthalen-1-yl)-benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Bromo and naphthyl substituents enhance aromatic stacking.
- Activity : Mitochondrial DNA-triggered STING agonist with antitumor effects in murine models .
- Key Difference: The bromine and naphthyl groups in BNBC optimize STING pathway activation, whereas the dimethylamino-pyrimidine in the target compound may influence solubility and target specificity .
Pyrimidine-Containing Carboxamides
N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)chinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide
- Structure: Shares a pyrimidine-amino linkage but includes a quinoline and tetrahydrofuran moiety.
- Activity: Patent data suggests kinase inhibition or anticancer applications due to the quinoline core .
- Key Difference : The extended heterocyclic system in this compound contrasts with the simpler benzo[d][1,3]dioxole-pyrimidine architecture of the target molecule.
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-(Dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to synthesize relevant research findings on its biological activity, including mechanisms of action, efficacy against various biological targets, and safety profiles.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyrimidine ring, a benzo[d][1,3]dioxole moiety, and a carboxamide functional group, which are critical for its biological interactions.
Research indicates that this compound may interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may inhibit α-amylase activity, which is crucial for carbohydrate metabolism, thus indicating potential antidiabetic properties .
- Cancer Cell Proliferation : Preliminary studies suggest that this compound can modulate cellular signaling pathways related to cancer cell growth. It has demonstrated cytotoxic effects against several cancer cell lines while maintaining low toxicity in normal cells .
In Vitro Studies
Table 1 summarizes the biological activities of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 26 | Moderate cytotoxicity |
| A549 | 30 | Moderate cytotoxicity |
| Hek293t | >150 | Negligible cytotoxicity |
These results indicate that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable safety profile .
In Vivo Studies
In vivo experiments using a streptozotocin-induced diabetic mice model revealed that the compound significantly reduced blood glucose levels. The dosage regimen involved administering five doses over a period of time, demonstrating its potential as an antidiabetic agent .
Case Studies
Case Study 1: Antidiabetic Activity
A study evaluated the effects of this compound on glucose metabolism in diabetic mice. The results showed a significant decrease in fasting blood glucose levels compared to control groups. This suggests that the compound may enhance insulin sensitivity or inhibit glucose production in the liver.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound against human cancer cell lines. The results indicated that it induced apoptosis in HepG2 and A549 cells through caspase activation pathways. Molecular docking studies also predicted strong binding affinities to specific protein targets involved in cancer progression .
Safety Profile
The safety profile of this compound appears promising based on current research. The negligible cytotoxicity observed in normal cell lines suggests that it could be developed further for therapeutic use with minimal adverse effects .
Q & A
Q. What are the critical steps in synthesizing N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions, including condensation of the benzo[d][1,3]dioxole-5-carboxamide core with a pyrimidine derivative. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDCI or DCC) to link the carboxamide and pyrimidine moieties under inert conditions (e.g., nitrogen atmosphere) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
- Purification : Column chromatography or recrystallization is critical to achieve >95% purity. Reaction monitoring via TLC or HPLC ensures intermediate purity . Optimization focuses on temperature control (60–80°C for coupling) and catalyst choice (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
- NMR spectroscopy : H and C NMR are essential for confirming the connectivity of the dimethylamino-pyrimidine and benzo[d][1,3]dioxole groups. Key signals include the dimethylamino protons (δ ~2.8–3.1 ppm) and dioxole methylenedioxy protons (δ ~5.9–6.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~342.38 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves bond angles and distances, particularly for the pyrimidine-dioxole junction, if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility : Moderately soluble in DMSO and DCM, but poorly in aqueous buffers. Solubility increases in acidic conditions (pH < 4) due to protonation of the dimethylamino group .
- Stability : Stable at room temperature in dry, dark conditions. Degrades in basic media (pH > 9) via hydrolysis of the carboxamide bond .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to protein targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with kinases or GPCRs. The pyrimidine moiety often targets ATP-binding pockets, while the dioxole group enhances π-π stacking .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .
- QSAR studies : Correlate substituent effects (e.g., dimethylamino vs. morpholino) with inhibitory activity (IC) using datasets from analogous compounds .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cell-based viability tests (e.g., MTT) to distinguish direct target engagement from off-target effects .
- Metabolic stability testing : Use liver microsomes to evaluate if discrepancies arise from rapid metabolism in cellular assays .
- Proteomic profiling : SILAC-based mass spectrometry identifies off-target interactions that may explain variability .
Q. How can synthetic routes be scaled while maintaining yield and purity?
- Continuous flow chemistry : Reduces side reactions by precise control of residence time and temperature during coupling steps .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDCI) improve cost-efficiency for multi-step syntheses .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, minimizing impurities during scale-up .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and absorption .
- Nanoparticle encapsulation : Use PLGA-based carriers to protect the compound from first-pass metabolism .
- Co-crystallization : Enhance dissolution rates via co-crystals with succinic acid or other GRAS co-formers .
Data Contradiction Analysis
Q. How to interpret conflicting IC values reported in kinase inhibition assays?
- Assay conditions : Variability in ATP concentrations (e.g., 1 mM vs. 10 µM) significantly impacts IC. Standardize assays using the Km ATP for each kinase .
- Protein purity : Contaminating phosphatases in enzyme preparations can artificially lower activity. Validate purity via SDS-PAGE and activity controls .
- Allosteric vs. orthosteric inhibition : SPR or ITC can differentiate binding modes, which may explain potency differences .
Methodological Resources
- Synthetic protocols : Refer to multi-step routes in .
- Analytical workflows : Detailed NMR and MS parameters in .
- Computational tools : Docking protocols in , MD parameters in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
